6-(Benzyl(cyclopropyl)amino)nicotinonitrile

Lipophilicity LogP Membrane permeability

6-(Benzyl(cyclopropyl)amino)nicotinonitrile (CAS 1424339-95-6, C₁₆H₁₅N₃, MW 249.31) is a tertiary-amino-substituted nicotinonitrile characterized by simultaneous benzyl and cyclopropyl N-substitution at the pyridine 6-position. Its computed LogP of ~3.12 and topological polar surface area (TPSA) of 39.92 Ų place it in a lipophilic, low-polar-surface-area space distinct from mono-substituted nicotinonitrile analogs.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
Cat. No. B14917110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyl(cyclopropyl)amino)nicotinonitrile
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=CC=C2)C3=NC=C(C=C3)C#N
InChIInChI=1S/C16H15N3/c17-10-14-6-9-16(18-11-14)19(15-7-8-15)12-13-4-2-1-3-5-13/h1-6,9,11,15H,7-8,12H2
InChIKeyVKKNYEQIVJXEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyl(cyclopropyl)amino)nicotinonitrile – CAS 1424339-95-6 Procurement Baseline for Differentiated Nicotinonitrile Building Blocks


6-(Benzyl(cyclopropyl)amino)nicotinonitrile (CAS 1424339-95-6, C₁₆H₁₅N₃, MW 249.31) is a tertiary-amino-substituted nicotinonitrile characterized by simultaneous benzyl and cyclopropyl N-substitution at the pyridine 6-position . Its computed LogP of ~3.12 and topological polar surface area (TPSA) of 39.92 Ų place it in a lipophilic, low-polar-surface-area space distinct from mono-substituted nicotinonitrile analogs . The cyano group at the 3-position retains synthetic handle versatility, while the fully substituted amine eliminates hydrogen-bond donor capacity, a feature that differentiates it from secondary-amine congeners in solubility, permeability, and off-target interaction profiles.

Why 6-(Benzyl(cyclopropyl)amino)nicotinonitrile Cannot Be Simply Replaced by Generic Mono-Benzyl or Mono-Cyclopropyl Nicotinonitrile Analogs


Nicotinonitrile derivatives with secondary amine substituents (e.g., 6-(benzylamino)nicotinonitrile or 6-(cyclopropylamino)nicotinonitrile) retain a hydrogen-bond donor that alters their polar surface area, solubility, and metabolic susceptibility . In contrast, the tertiary benzyl(cyclopropyl)amino motif in the target compound removes all H-bond donor capacity (H_Donors = 0 vs. 1 for mono-substituted analogs) and increases lipophilicity by ΔLogP > 0.5 units relative to the closest benzylamino comparator . These physicochemical disparities translate into divergent membrane permeability, protein binding, and metabolic stability characteristics, making one-for-one substitution inappropriate in any assay where passive diffusion, CNS penetration potential, or cytochrome P450 interactions are under investigation .

Quantitative Differentiation Evidence for 6-(Benzyl(cyclopropyl)amino)nicotinonitrile vs. Closest Structural Analogs


Lipophilicity Advantage: ΔLogP +0.55 Over the Closest Secondary-Amine Benzylamino Analog

The target compound exhibits a computed LogP of 3.12, which is 0.55 log units higher than the 2.57 LogP of 2-(benzylamino)nicotinonitrile, the closest benzyl-substituted comparator with publicly available computational data . This difference reflects the contribution of the additional cyclopropyl N-substituent, which increases hydrocarbon surface area without introducing polar functionality. In medicinal chemistry optimization, a ΔLogP of +0.5 is generally considered sufficient to measurably alter membrane partitioning, plasma protein binding, and volume of distribution [1].

Lipophilicity LogP Membrane permeability Drug-likeness

Reduced Topological Polar Surface Area (TPSA): 39.92 vs. 48.71 Ų Improves Passive Diffusion Capacity

The target compound's computed TPSA of 39.92 Ų is 8.79 Ų lower than the 48.71 Ų of 2-(benzylamino)nicotinonitrile . This reduction stems from the tertiary amine group, which eliminates one H-bond donor (H_Donors: 0 vs. 1) and thereby lowers the polar surface area . In drug discovery, compounds with TPSA < 60 Ų are associated with high oral absorption, and TPSA < 90 Ų is a widely cited threshold for blood-brain barrier penetration [1]. While both compounds fall below these thresholds, the 18% lower TPSA of the target compound provides a wider safety margin for CNS programs and may improve oral bioavailability in permeability-limited series.

TPSA Polar surface area Passive permeability Blood-brain barrier

Higher Purity Specification (≥98%) vs. Standard Analog Grade (95%) for Reproducible Assay Performance

The target compound is supplied with a certified purity of ≥98% , whereas commonly available mono-cyclopropylamino analog 6-(cyclopropylamino)nicotinonitrile is offered at 95% minimum purity . This 3-percentage-point difference represents a potential 60% reduction in total impurity burden (from ≤5% to ≤2%), which is critical in high-sensitivity biochemical and cellular assays where trace contaminants can confound dose-response relationships, produce false-positive hits, or interfere with spectroscopic readouts.

Purity Quality control Assay reproducibility Procurement specification

Storage Condition Stringency (2-8°C Sealed Dry vs. Room Temperature) Indicates Differential Chemical Stability Demands

The target compound requires refrigerated storage at 2-8°C under sealed, dry conditions , whereas the closest mono-benzyl analog 6-(benzylamino)nicotinonitrile is stored at room temperature (20-22°C) . This storage requirement divergence suggests that the tertiary benzyl(cyclopropyl)amino motif may exhibit higher intrinsic reactivity—potentially through N-dealkylation or cyclopropane ring-opening pathways—that necessitates cold-chain maintenance to preserve compound integrity over time. For procurement planning, this implies a need for temperature-controlled shipping and storage infrastructure that is not required for the room-temperature-stable comparator.

Chemical stability Storage conditions Procurement logistics Compound integrity

Class-Level Validation: Nicotinonitrile Scaffold Demonstrates PIM-1 Kinase Inhibition with Single-Digit Nanomolar IC50

Although no direct biological data exist for the target compound itself, the nicotinonitrile scaffold class has been validated as a PIM-1 kinase inhibitor pharmacophore. In a 2024 study, a representative nicotinonitrile-pyrazolyl conjugate (compound 9) achieved an IC50 of 20.4 nM against PIM-1 kinase with 93.8% inhibition, comparable to the reference inhibitor staurosporine (IC50 = 16.7 nM, 95.6% inhibition) [1]. The benzyl(cyclopropyl)amino substitution pattern in the target compound provides additional lipophilic bulk that may modulate kinase selectivity; the cyclopropyl group is a known bioisostere used in kinase inhibitor design to fill hydrophobic pockets while reducing metabolic liability [2]. This class-level evidence supports the rationale for selecting the target compound as a starting point for kinase-focused library synthesis or as a reference probe in PIM-1 assay development.

PIM-1 kinase Kinase inhibition Oncology Nicotinonitrile scaffold

Highest-Value Application Scenarios for 6-(Benzyl(cyclopropyl)amino)nicotinonitrile Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Optimized Passive Permeability and Reduced Efflux Liability

The combination of LogP = 3.12, TPSA = 39.92 Ų, and zero H-bond donors positions this compound as an ideal fragment or building block for central nervous system (CNS) drug discovery programs . Compared to mono-benzylamino analogs with TPSA ~48.71 Ų and one H-bond donor, the target compound's 18% lower polar surface area reduces the likelihood of P-glycoprotein efflux recognition and improves predicted passive blood-brain barrier penetration [1]. Medicinal chemistry teams synthesizing CNS-penetrant kinase inhibitors or GPCR ligands should prioritize this building block over secondary-amine nicotinonitriles to maximize the probability of achieving brain exposure without requiring additional prodrug strategies.

PIM-1 Kinase Inhibitor Lead Optimization Using the Nicotinonitrile Pharmacophore

With the nicotinonitrile scaffold validated as a PIM-1 kinase inhibitory core (class member IC50 = 20.4 nM vs. staurosporine at 16.7 nM) , the target compound offers a differentiated substitution pattern—benzyl for aromatic stacking and cyclopropyl for hydrophobic pocket occupancy [1]—that is not available in simpler mono-substituted analogs. Structure-activity relationship (SAR) teams exploring PIM-1, PIM-2, or PIM-3 selectivity should procure this compound to assess whether the dual benzyl/cyclopropyl N-substitution improves kinase selectivity profiles relative to single-substituent comparators. The ≥98% purity specification minimizes the risk of impurity-driven false SAR interpretations in enzymatic assays .

Analytical Method Development and Reference Standard Qualification Requiring High-Purity Material

The ≥98% certified purity and defined storage conditions (2-8°C sealed dry) make this compound suitable as a reference standard for HPLC method development, mass spectrometry calibration, or quantitative NMR applications in nicotinonitrile-containing drug substance analysis . Compared to the 95% purity grade of common mono-cyclopropylamino analogs [1], the tighter impurity profile reduces baseline interference and simplifies peak identification in chromatographic method validation. Analytical laboratories should select this compound when establishing impurity fate-and-purge studies or forced degradation protocols for nicotinonitrile-based active pharmaceutical ingredients (APIs).

Chemical Biology Probe Design Leveraging the Absence of H-Bond Donors for Target Engagement Selectivity

The complete absence of hydrogen-bond donor functionality (H_Donors = 0) distinguishes this compound from all secondary-amine nicotinonitrile analogs . In chemical biology probe design, eliminating H-bond donors can reduce promiscuous binding to serum albumin and off-target proteins, thereby improving the signal-to-noise ratio in cellular target engagement assays (e.g., CETSA, NanoBRET) [1]. Researchers developing intracellular probes for kinases, epigenetic readers, or protein-protein interaction inhibitors should select this tertiary-amine scaffold over benzylamino or cyclopropylamino alternatives to minimize non-specific protein binding that could confound target identification studies.

Quote Request

Request a Quote for 6-(Benzyl(cyclopropyl)amino)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.